6-Quinolin-6-ylpyrazin-2-amine
Description
Properties
Molecular Formula |
C13H10N4 |
|---|---|
Molecular Weight |
222.24 g/mol |
IUPAC Name |
6-quinolin-6-ylpyrazin-2-amine |
InChI |
InChI=1S/C13H10N4/c14-13-8-15-7-12(17-13)10-3-4-11-9(6-10)2-1-5-16-11/h1-8H,(H2,14,17) |
InChI Key |
KKEHYGMHYWZEEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)C3=CN=CC(=N3)N)N=C1 |
Origin of Product |
United States |
Preparation Methods
Catalysts and Ligands
Bases
Bases play a crucial role in deprotonating the amine and facilitating the coupling:
- Potassium carbonate (K2CO3)
- Sodium tert-butoxide (NaOt-Bu)
- Potassium tert-butoxide (KOt-Bu)
- Cesium carbonate (Cs2CO3)
- Potassium phosphate (K3PO4)
Solvents
Common solvents include:
- 1,4-Dioxane
- tert-Butanol (t-BuOH)
- Tetrahydrofuran (THF)
- Toluene
Atmosphere and Temperature
- Reactions are carried out under an inert argon or nitrogen atmosphere.
- Typical reaction temperatures range from 65 °C to 110 °C.
- Reaction times vary from 2 hours to 24 hours depending on conditions.
Experimental Procedures for Preparation
The following general procedures are adapted from detailed literature protocols for Pd-catalyzed C–N bond formation relevant to the synthesis of compounds like this compound.
| Procedure | Catalyst / Ligand Loading | Base | Solvent | Temperature | Time | Notes |
|---|---|---|---|---|---|---|
| A | 0.25 mol% BrettPhos | LHMDS (2.4 mmol) | 1,4-Dioxane | 100 °C | 2 h | Argon atmosphere, primary amine |
| B | 0.25 mol% BrettPhos | K2CO3 (2.4 mmol) | tert-Butanol | 110 °C | 24 h | Argon atmosphere, primary amine |
| C | 0.25 mol% BrettPhos | NaOt-Bu (1.2 mmol) | 1,4-Dioxane | 110 °C | 2 h | Argon atmosphere, primary amine |
| D | 1 mol% BrettPhos | Various bases | Various | 110 °C | Until completion | With amino acid additives |
| E | 0.5 mol% BrettPhos | Cs2CO3 (2.4 mmol) | Toluene | 110 °C | 24 h | Argon atmosphere, primary amine |
| F | 0.5 mol% RuPhos | NaOt-Bu (1.2 mmol) | THF | 85 °C | 24 h | Secondary amine coupling |
| G | 0.5 mol% RuPhos | Cs2CO3 (1.2 mmol) | tert-Butanol | 85 °C | 16 h | Secondary amine coupling |
| H | 0.25 mol% BrettPhos | LHMDS (2.2 mmol) | THF | 65 °C | 8 h | Argon atmosphere, primary amine |
| I | 0.5 mol% RuPhos | NaOt-Bu (1.2 mmol) | THF | 85 °C | 4 h | Screwcap vial setup |
| J | 0.25 mol% RuPhos | K3PO4 (1.2 mmol) | tert-Butanol | 110 °C | 16 h | Secondary amine coupling |
Specific Preparation of this compound
While the above general procedures apply broadly to heteroaryl amination, the synthesis of this compound specifically involves:
- Starting materials : 6-chloroquinoline (or 6-bromoquinoline) as the aryl halide and pyrazin-2-amine as the primary amine.
- Catalyst system : BrettPhos precatalyst with BrettPhos ligand is preferred for primary amine coupling.
- Base : Potassium carbonate or sodium tert-butoxide is often used.
- Solvent : 1,4-Dioxane or tert-butanol depending on the procedure.
- Reaction conditions : Heating at 100–110 °C under argon for 2–24 hours.
Example Reaction Scheme
$$
\text{6-chloroquinoline} + \text{pyrazin-2-amine} \xrightarrow[\text{Base}]{\text{Pd catalyst, Ligand, Solvent, Heat}} \text{this compound}
$$
Analytical and Purification Methods
After reaction completion:
- The mixture is cooled and diluted with dichloromethane or ethyl acetate.
- Washed with water to remove inorganic salts.
- Organic layer dried over sodium sulfate.
- Concentrated under reduced pressure.
- Purified by flash column chromatography using silica gel with hexane/ethyl acetate gradient.
Characterization includes:
- $$^{1}H$$ NMR and $$^{13}C$$ NMR spectroscopy.
- IR spectroscopy.
- Elemental analysis.
- GC analysis for purity.
Summary Table of Key Parameters for this compound Preparation
| Parameter | Typical Value / Condition |
|---|---|
| Catalyst | Pd-BrettPhos precatalyst (0.25–1 mol%) |
| Ligand | BrettPhos |
| Base | K2CO3 or NaOt-Bu |
| Solvent | 1,4-Dioxane or tert-butanol |
| Temperature | 100–110 °C |
| Reaction Time | 2–24 hours |
| Atmosphere | Argon or nitrogen |
| Purification | Silica gel chromatography (hexane/ethyl acetate) |
| Characterization | NMR, IR, elemental analysis |
Research Findings and Notes
- The palladium-catalyzed amination method using BrettPhos ligands is highly efficient for coupling heteroaryl halides with primary amines such as pyrazin-2-amine.
- Reaction conditions are mild enough to preserve sensitive functional groups on the quinoline and pyrazine rings.
- Use of strong bases like sodium tert-butoxide and careful control of atmosphere (argon) are critical for high yields.
- Ligand choice (BrettPhos vs RuPhos) depends on the amine type (primary vs secondary).
- Purification via flash chromatography yields analytically pure this compound suitable for further applications.
Chemical Reactions Analysis
Types of Reactions: 6-Quinolin-6-ylpyrazin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form quinoline N-oxides.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Amine derivatives.
Substitution: Functionalized pyrazine derivatives.
Scientific Research Applications
6-Quinolin-6-ylpyrazin-2-amine is a heterocyclic compound with a quinoline moiety attached to a pyrazine ring via an amine functional group. The compound's structure, which incorporates nitrogen atoms within its rings, gives it unique chemical properties and suggests potential for diverse biological activities and applications in medicinal chemistry.
Potential Applications of this compound
Due to its structural components, this compound may have uses in a variety of scientific fields:
- Medicinal Chemistry The presence of both quinoline and pyrazine rings suggests potential for diverse biological activities. Compounds containing quinoline exhibit a wide range of pharmacological properties, including antibacterial, antiviral, anticancer, antiparasitic, anti-Alzheimer and anticholesterol activities .
- Drug Design Quinoline derivatives are found in the structure of many drugs and used in rational design in medicinal chemistry for the discovery of novel bioactive molecules .
- Biological Activities Compounds containing quinoline and pyrazine structures have demonstrated a range of biological activities. For instance, similar compounds have demonstrated:
- Inhibitory effects on specific kinases
- Antimicrobial and anticancer activities
- Synthesis The synthesis of this compound can be achieved through several methods. Studies on the interactions of this compound with biological targets are crucial for understanding its mechanism of action. These studies may involve:
- Evaluating its binding affinity to target proteins
- Assessing its effects on cellular pathways
- Bio-organic and bio-organometallic processes Quinoline derivatives have applications as agrochemicals as well as use in the study of bio-organic and bio-organometallic processes . They are also used in manufacturing dyes, food colorants, pH indicators and other organic compounds . In additional to this they have also been used as ligands for the preparation of OLED phosphorescent complexes and with conjugated polymers used as a selective chemo-sensors of the fluoride and metal ions .
- Nitrogen-containing heterocycles Nitrogen-containing heterocycles exhibit distinct biological activities .
Structural Analogs and Activities
Several compounds share structural similarities with this compound, each possessing unique characteristics:
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| 6-Aminoquinoline | Amino group at position 6 | Antimicrobial and anticancer activities |
| Pyrazinylquinoline | Pyrazine ring fused with quinoline | Inhibitory effects on specific kinases |
| N,N-Di(pyridin-2-yl)quinolin-6-amines | Dual pyridine substituents | Coordination chemistry applications |
| Quinoline-based fluorescent ligands | Fluorescent properties | Metal ion sensing and imaging applications |
Mechanism of Action
The mechanism of action of 6-Quinolin-6-ylpyrazin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can interact with cellular receptors to modulate signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 6-Quinolin-6-ylpyrazin-2-amine with key analogs, highlighting molecular features, physicochemical properties, and biological relevance.
Key Observations:
Structural Influence on Solubility: The phenyl-substituted analog (6-Phenylpyrazin-2-amine) exhibits DMSO solubility, advantageous for in vitro assays .
Synthetic Methods: Cross-coupling reactions (e.g., electrochemical arylation or nucleophilic aromatic substitution ) are common for pyrazinamine derivatives. For example, 6-Chloro-N-(2,3-dimethylphenyl)quinoxalin-2-amine was synthesized via reaction of 2,6-dichloroquinoxaline with 2,3-dimethylaniline under basic conditions . Optimized conditions (e.g., elevated temperatures up to 75°C) are critical for improving yields in challenging couplings involving bulky substituents .
Biological Relevance: Chlorinated pyrazinamines (e.g., 6-Chloro-N-phenylpyrazin-2-amine) are explored for antitubercular activity, while quinoxaline derivatives demonstrate antibacterial efficacy . The quinoline moiety in this compound may confer enhanced binding to biological targets, such as kinase ATP pockets or microbial enzymes, though specific data are lacking.
Q & A
Q. What safety protocols are essential for handling this compound in laboratory settings?
Q. How can process control strategies improve scalability in synthetic workflows?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
